molecular formula C13H16N4OS B5705601 N~1~-(2,6-DIMETHYLPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

N~1~-(2,6-DIMETHYLPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

Cat. No.: B5705601
M. Wt: 276.36 g/mol
InChI Key: RYZJLZJAUJYKCU-UHFFFAOYSA-N
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Description

N~1~-(2,6-Dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound characterized by its unique structure, which includes a dimethylphenyl group, a triazole ring, and a sulfanylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,6-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol or thiolate reacts with a suitable electrophile.

    Coupling with the Dimethylphenyl Group: The final step involves coupling the triazole-sulfanyl intermediate with a 2,6-dimethylphenyl derivative, often through an amide bond formation using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,6-Dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to modify the triazole ring or the sulfanyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N~1~-(2,6-Dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(2,6-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological context and the target involved.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2,6-Dimethylphenyl)-2-[(4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: Lacks the methyl group on the triazole ring.

    N~1~-(2,6-Dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide: Contains a thioether instead of a sulfanyl group.

Uniqueness

N~1~-(2,6-Dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to the presence of both the dimethylphenyl group and the methyl-substituted triazole ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-8-5-4-6-9(2)12(8)15-11(18)7-19-13-14-10(3)16-17-13/h4-6H,7H2,1-3H3,(H,15,18)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZJLZJAUJYKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NNC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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